
2-(1-溴乙基)噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromo-ethyl)-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromoethyl group at the second position of the thiazole ring makes this compound particularly interesting for various chemical applications.
科学研究应用
2-(1-Bromo-ethyl)-thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromo-ethyl)-thiazole typically involves the bromination of 2-ethylthiazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: On an industrial scale, the production of 2-(1-Bromo-ethyl)-thiazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反应分析
Types of Reactions: 2-(1-Bromo-ethyl)-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethylthiazole, thiocyanatoethylthiazole, and methoxyethylthiazole.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-ethylthiazole.
作用机制
The mechanism of action of 2-(1-Bromo-ethyl)-thiazole involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups into the thiazole ring.
相似化合物的比较
2-Bromo-thiazole: Lacks the ethyl group, making it less versatile in certain reactions.
2-(1-Chloro-ethyl)-thiazole: Similar in structure but with chlorine instead of bromine, leading to different reactivity.
2-(1-Iodo-ethyl)-thiazole: Contains iodine, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
Uniqueness: 2-(1-Bromo-ethyl)-thiazole is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
属性
IUPAC Name |
2-(1-bromoethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4(6)5-7-2-3-8-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBLAJDJLNGHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
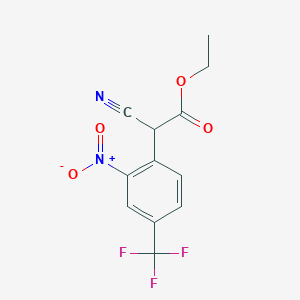
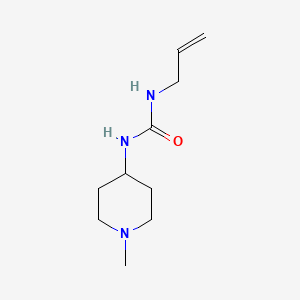
![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)
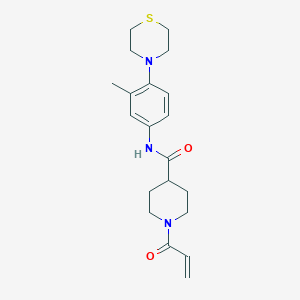
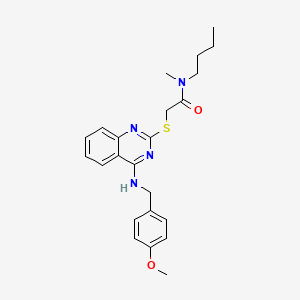

![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)
![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)
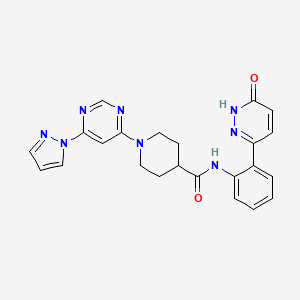
![5-{[(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2374112.png)
![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)
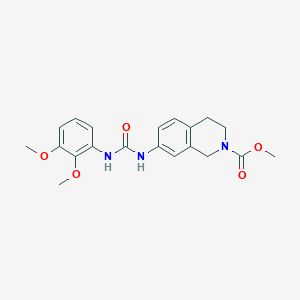
![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)

